molecular formula C13H11F4N3S B2562836 N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-02-8

N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No.: B2562836
CAS No.: 339011-02-8
M. Wt: 317.31
InChI Key: VOVYJRQSBKJRBQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₁F₄N₃S
Molecular Weight: 317.31 g/mol
CAS Registry Number: 339011-02-8
This pyrimidinamine derivative features a trifluoromethyl group at position 6, a 4-fluorophenylsulfanyl moiety at position 4, and an ethylamine substituent at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-fluorophenylsulfanyl group contributes to π-π stacking interactions and electronic effects. The ethylamine substituent balances solubility and steric bulk .

Properties

IUPAC Name

N-ethyl-4-(4-fluorophenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3S/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVYJRQSBKJRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine typically involves multi-step organic reactionsThe trifluoromethyl group is often introduced via radical trifluoromethylation, a process that has been extensively studied for its efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Recent studies have highlighted the biological activities of compounds related to N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine, particularly in the areas of antifungal, insecticidal, and anticancer properties.

Antifungal Activity

A study synthesized several trifluoromethyl pyrimidine derivatives, including those similar to this compound. These compounds were evaluated for their antifungal efficacy against various pathogens:

CompoundTarget PathogenInhibition Rate (%)
5bBotrytis cinerea96.76
5jBotrytis cinerea96.84
5lBotrytis cinerea100
5vSclerotinia sclerotiorum82.73

These results indicate that some derivatives exhibit potent antifungal activity comparable to established fungicides such as tebuconazole .

Insecticidal Activity

The insecticidal properties of related compounds were also assessed. The synthesized derivatives showed moderate activity against pests like Mythimna separata and Spodoptera frugiperda, although their effectiveness was lower than that of commercial insecticides like chlorantraniliprole .

Anticancer Activity

In vitro tests revealed that certain derivatives demonstrated anticancer activity against cell lines such as PC3, K562, Hela, and A549. The concentrations required for notable effects were around 5 μg/ml, although these activities were less potent than those of doxorubicin, a standard chemotherapy agent .

Case Studies and Research Findings

  • Antifungal Research : A comprehensive study synthesized multiple trifluoromethyl pyrimidine derivatives and evaluated their antifungal properties against various fungal strains. The promising results for certain compounds indicate potential for development into new antifungal agents .
  • Insecticide Development : Research focused on the synthesis of pyrimidine derivatives has shown that modifications can lead to compounds with improved insecticidal properties, potentially offering alternatives to existing pesticides .
  • Cancer Therapeutics : Investigations into the anticancer effects of pyrimidine derivatives suggest that structural modifications can enhance bioactivity, paving the way for new treatments in oncology .

Mechanism of Action

The mechanism of action of N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Positions 4, 6, 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine 4: 4-Fluorophenylsulfanyl; 6: CF₃; 2: Ethylamine C₁₃H₁₁F₄N₃S 317.31 339011-02-8 High lipophilicity (CF₃), moderate solubility (ethylamine)
4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4: 4-Fluorophenylsulfanyl; 6: Cl; 2: NH₂ C₁₀H₇ClFN₃S 255.70 339015-98-4 Electron-withdrawing Cl reduces stability compared to CF₃; lower molecular weight
N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine 4: OCH₃; 6: CF₃; 2: Isopropylamine C₉H₁₂F₃N₃O 235.21 339011-19-7 Methoxy group enhances solubility; isopropyl increases steric hindrance
4-{[4-(tert-Butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine 4: 4-(tert-Butyl)benzylsulfanyl; 6: CF₃; 2: Ethylamine C₁₈H₂₂F₃N₃S 369.46 339011-22-2 Bulky tert-butyl group improves hydrophobic interactions; higher molecular weight
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine 4: 2-Methoxyphenyl; 6: CF₃; 2: Thienylmethyl C₁₇H₁₅F₃N₃OS 366.38 - Thienylmethyl enhances π-stacking; methoxy improves solubility

Structural and Electronic Effects

  • Trifluoromethyl (CF₃) vs. Chloro (Cl) : The CF₃ group in the target compound increases electron-withdrawing effects and resistance to oxidative metabolism compared to the Cl substituent in 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine .
  • Sulfanyl vs. Methoxy/Thienylmethyl : The 4-fluorophenylsulfanyl group in the target compound provides moderate electron-withdrawing effects and sulfur-mediated hydrogen bonding, whereas methoxy (in b) or thienylmethyl () substituents alter solubility and aromatic interactions .

Spectroscopic and Crystallographic Insights

  • IR/NMR Trends : In , compounds with NH₂ groups (e.g., 2a, 2b) show IR peaks at ~3420 cm⁻¹ (N-H stretch) and C-F stretches at ~1100–1250 cm⁻¹. The target compound’s trifluoromethyl group would likely exhibit strong C-F stretches near 1150–1250 cm⁻¹, similar to analogs in and .
  • Hydrogen Bonding : Unlike the title compound in , which forms intramolecular N–H⋯N bonds, the target compound’s ethylamine group may participate in weaker intermolecular interactions due to reduced hydrogen-bonding capacity .

Biological Activity

N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine, often referred to by its CAS number 339011-02-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

  • Molecular Formula : C₁₄H₁₄F₃N₃S
  • Molecular Weight : 313.34 g/mol
  • CAS Number : 339011-02-8

Biological Activity Overview

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Its structural similarity to other pyrimidine derivatives known for their anticancer effects indicates potential efficacy against certain cancer cell lines.
  • Inhibition of Kinases : The compound's ability to inhibit specific kinases could be significant in cancer therapy, as many kinases play a role in tumor growth and proliferation.
  • Neurotransmitter Interaction : Given its structural characteristics, there is potential for interaction with neurotransmitter systems, possibly affecting dopamine and serotonin pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in vitro
Kinase InhibitionModulation of signaling pathways
NeurotransmitterPotential interaction with DA and serotonin receptors

Detailed Findings

  • Antitumor Studies :
    • A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting promising antitumor activity.
  • Kinase Inhibition :
    • Research into kinase inhibitors has highlighted the importance of pyrimidine structures in developing selective inhibitors. This compound’s structure aligns with known inhibitors that target kinases involved in cancer signaling pathways.
  • Neurotransmitter Interaction :
    • Analogous compounds have been shown to influence neurotransmitter levels in animal models. Future studies could explore the specific interactions of this compound with dopamine and serotonin receptors.

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : Detailed exploration of its interaction with specific molecular targets.
  • Clinical Trials : Evaluating efficacy and safety in human subjects for potential therapeutic applications.

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